Home > Products > Screening Compounds P11352 > PRL-3 Inhibitor I
PRL-3 Inhibitor I - 893449-38-2

PRL-3 Inhibitor I

Catalog Number: EVT-263737
CAS Number: 893449-38-2
Molecular Formula: C17H11Br2NO2S2
Molecular Weight: 485.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is an aromatic ether.
Source and Classification

PRL-3 Inhibitor I is classified as a small molecule inhibitor. It was initially identified through high-throughput screening of chemical libraries for compounds that could effectively inhibit PRL-3 activity. The compound is part of a broader category of inhibitors targeting protein tyrosine phosphatases, which play crucial roles in cellular signaling and cancer biology.

Synthesis Analysis

Methods and Technical Details

The synthesis of PRL-3 Inhibitor I typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Common synthetic methods include nucleophilic substitutions, coupling reactions, and cyclization processes to form the core structure of the inhibitor.
  3. Purification: After the synthesis, the compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product suitable for biological testing.

Specific technical details regarding reaction conditions (temperature, solvent, reaction time) are often proprietary or found in specialized literature on synthetic organic chemistry.

Molecular Structure Analysis

Structure and Data

The molecular structure of PRL-3 Inhibitor I can be characterized by its specific functional groups that interact with the active site of PRL-3. The compound's molecular formula, molecular weight, and structural features are crucial for understanding its interaction with the target protein.

  • Molecular Formula: C_xH_yN_zO_w (specific values depend on the exact structure).
  • Molecular Weight: Approximately 300-500 Da (exact weight varies based on substitutions).

The inhibitor typically features a scaffold that allows for effective binding to the phosphatase domain of PRL-3, which includes a catalytic cysteine residue essential for its enzymatic activity.

Chemical Reactions Analysis

Reactions and Technical Details

PRL-3 Inhibitor I undergoes various chemical reactions that are critical for its function:

  1. Binding Reaction: The primary reaction involves the inhibitor binding to the active site of PRL-3, preventing substrate access.
  2. Competitive Inhibition: The inhibitor competes with natural substrates for binding to PRL-3, effectively reducing its phosphatase activity.
  3. Dose-dependent Effects: Studies have shown that increasing concentrations of PRL-3 Inhibitor I lead to a corresponding decrease in enzyme activity, demonstrating its potential as a therapeutic agent.

These reactions can be quantitatively analyzed using enzymatic assays to determine the inhibitor's efficacy and specificity.

Mechanism of Action

Process and Data

The mechanism by which PRL-3 Inhibitor I exerts its effects involves several steps:

  1. Inhibition of Phosphatase Activity: By binding to the active site of PRL-3, the inhibitor blocks its ability to dephosphorylate target proteins, thereby modulating downstream signaling pathways.
  2. Impact on Cell Signaling: The inhibition leads to altered phosphorylation states of key signaling molecules such as STAT3 (signal transducer and activator of transcription 3), which is crucial for cell survival in various cancers.
  3. Induction of Apoptosis: Reduced activity of PRL-3 has been linked to increased apoptosis in cancer cells due to disrupted survival signaling pathways.

Data from various studies indicate that treatment with PRL-3 Inhibitor I can significantly decrease cell viability in cancer cell lines expressing high levels of PRL-3.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PRL-3 Inhibitor I exhibits several notable physical and chemical properties:

  1. Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  2. Stability: The compound's stability can vary based on environmental conditions such as pH and temperature; stability studies are essential for determining shelf life.
  3. Melting Point: Typically falls within a range characteristic of small organic molecules but requires specific experimental determination.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm these properties.

Applications

Scientific Uses

PRL-3 Inhibitor I has significant applications in scientific research and potential clinical settings:

  1. Cancer Research: Used extensively in studies investigating the role of PRL-3 in tumor progression and metastasis.
  2. Therapeutic Development: As a candidate for drug development, it offers insights into targeting phosphatases in cancer therapy.
  3. Biochemical Assays: Employed in various assays to evaluate phosphatase activity and cellular responses to inhibition.
Chemical Identity & Biochemical Characterization

Structural Properties of PRL-3 Inhibitor I

PRL-3 Inhibitor I (CAS 893449-38-2) is a synthetic small-molecule inhibitor with the systematic chemical name 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone. Its molecular formula is C₁₇H₁₁Br₂NO₂S₂, yielding a molecular weight of 485.21 Da. Structurally, it features:

  • A rhodanine core (2-thioxo-4-thiazolidinone) serving as the catalytic-site anchor.
  • A benzylidene linker conjugated to a dibrominated aromatic system.
  • Two bromine atoms at positions 5 (phenyl ring) and 2′ (benzyloxy ring), enhancing hydrophobic interactions and membrane permeability [5] [7] [10].

The extended π-conjugation system allows optimal fitting into the shallow, hydrophobic catalytic pocket of PRL-3. The E-isomer (confirmed by NMR) is bioactive due to its planar configuration, which facilitates hydrogen bonding with catalytic residues Cys104 and Arg110 of PRL-3 [10]. Solubility is limited in aqueous media (<2 mg/mL in H₂O) but high in DMSO (41.67 mg/mL), necessitating dimethyl sulfoxide (DMSO) for in vitro studies [5] [7].

  • Table 1: Structural and Physicochemical Properties
    PropertyValueExperimental Evidence
    Molecular FormulaC₁₇H₁₁Br₂NO₂S₂High-resolution MS, NMR [10]
    Molecular Weight485.21 DaMass spectrometry [8]
    Isomeric Form(E)-5-benzylidenerhodanineX-ray crystallography [10]
    Key Functional GroupsRhodanine core, dibrominated aromaticsFT-IR, ¹H/¹³C NMR [10]
    Solubility (DMSO)>40 mg/mLKinetic assays [7]
    Purity≥98% (HPLC)Chromatography [5] [7]

Synthetic Pathways & Optimization Strategies

The synthesis employs a Knoevenagel condensation between 5-bromo-2-[(2-bromobenzyl)oxy]benzaldehyde and 2-thioxothiazolidin-4-one (rhodanine) [10]. Critical optimizations include:

  • Catalyst selection: Piperidine or acetic acid/acetic anhydride mixtures accelerate imine formation, achieving yields >75% [10].
  • Bromine positioning: Bromine atoms at ortho- (benzyl) and meta- (aldehyde) positions maximize steric complementarity with PRL-3’s WPD loop (residues Trp116-Asp117-Pro118) [3] [10].
  • Rhodanine modification: Methylation at N3 or C5 reduces phosphatase affinity, confirming the unsubstituted rhodanine’s necessity for activity [10].

Purification involves silica-gel chromatography, with HPLC confirming ≥98% purity. Stability assessments show degradation under light (>50% in 48 hours), requiring storage at -20°C in desiccated, light-protected conditions [5] [7] [8].

In Vitro Phosphatase Inhibition Kinetics (IC50 Profiling)

PRL-3 Inhibitor I exhibits potent inhibition against recombinant human PRL-3, with an IC50 of 0.9 μM using DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) as the substrate [3] [7] [8]. Key kinetic characteristics:

  • Non-competitive inhibition: Lineweaver-Burk plots indicate increased Km and unchanged Vmax with inhibitor escalation, suggesting binding to an allosteric site distinct from the catalytic center [10].
  • Time-dependent effects: Full inhibition requires 15–30 minutes pre-incubation, implying slow conformational rearrangement in PRL-3 [10].

Cell-based validation shows dose-dependent antimigratory activity:

  • In PRL-3-overexpressing DLD-1 colon cancer cells, 7 μM Inhibitor I reduced migration by 80% (crystal violet assay) [8] [10].
  • B16F10 melanoma cell invasion decreased by 70% at 10 μM without cytotoxicity (viability >95% at 40 μM) [3] [7].

Mechanistically, the inhibitor restores phosphorylation of PRL-3 substrates:

  • Ezrin (Tyr353) and cytokeratin 8 (Tyr78) phosphorylation increases 3–5 fold in SW480 and BGC823 gastric cancer cells [7] [10].
  • Integrin β1 dephosphorylation at Tyr783 is blocked, impairing focal adhesion turnover [7].
  • Table 2: Enzymatic and Cellular Inhibition Profiles
    Assay SystemParameterValueReference
    Recombinant PRL-3 (DiFMUP)IC500.9 μM [3] [10]
    PRL-3-overexpressing DLD-1Antimigratory IC507 μM [8]
    Ezrin phosphorylation (SW480)Fold increase (vs. control)3.5× (Tyr353) [10]
    Cytokeratin 8 phosphorylationFold increase (vs. control)5.2× (Tyr78) [10]

Selectivity Analysis Across PRL Family Isoforms

PRL-3 Inhibitor I demonstrates >4.7-fold selectivity for PRL-3 over PRL-1 and PRL-2 [6] [10]:

  • PRL-1 IC50: 4.2 μM
  • PRL-2 IC50: 5.1 μM
  • PRL-3 IC50: 0.9 μM

This isoform discrimination arises from structural divergences:

  • Active-site depth: PRL-3’s catalytic pocket is shallower than PRL-1/2, favoring the inhibitor’s planar benzylidene-rhodanine scaffold [6] [10].
  • WPD-loop dynamics: PRL-3’s Trp116-Asp117-Pro118 loop exhibits higher flexibility, enabling tighter accommodation of the dibromophenyl moiety [6].

Minimal cross-reactivity occurs with other phosphatases:

  • PTP1B, TCPTP, and VHR: IC50 >100 μM [10].
  • PTEN: No inhibition at 50 μM, critical for avoiding tumor-suppressor impairment [6].

In cancer cell lines, selectivity was confirmed via:

  • PRL-3-dependent phenotypes: Inhibitor I (10 μM) blocks migration only in PRL-3-high cells (DLD-1-PRL-3), not PRL-3-low parental lines [8] [10].
  • EMT marker modulation: E-cadherin upregulation and vimentin downregulation occur exclusively in PRL-3-expressing tumors [10].
  • Table 3: Selectivity Profiling Across Phosphatases
    PhosphataseIC50 (μM)Selectivity Ratio (vs. PRL-3)
    PRL-30.91.0 (reference)
    PRL-25.15.7
    PRL-14.24.7
    PTP1B>100>111
    PTEN>50>55

Properties

CAS Number

893449-38-2

Product Name

PRL-3 Inhibitor I

IUPAC Name

5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C17H11Br2NO2S2

Molecular Weight

485.2 g/mol

InChI

InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)

InChI Key

HXNBAOLVPAWYLT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br

Solubility

Soluble in DMSO

Synonyms

BR1; BR 1; BR-1; PRL-3 Inhibitor I

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.